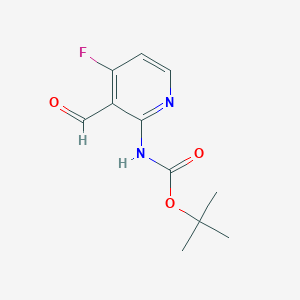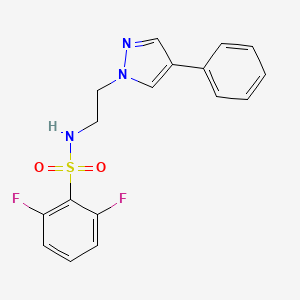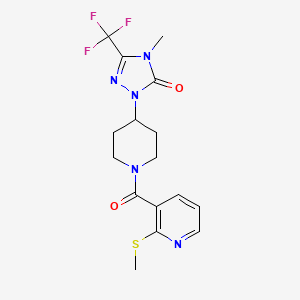
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C11H13FN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate consists of a pyridine ring substituted with a fluoro group at the 4-position and a formyl group at the 3-position. The pyridine nitrogen is also bonded to a carbamate group, which in turn is bonded to a tert-butyl group .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate derivatives serve as key intermediates in synthesizing a wide range of biologically active compounds. For instance, Bingbing Zhao et al. (2017) developed a rapid synthetic method for an important intermediate that is crucial in the synthesis of biologically active molecules such as osimertinib (AZD9291), showcasing the compound's significance in medicinal chemistry (Zhao et al., 2017).
Antibacterial Agents
Research on derivatives of tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate, such as the fluoroquinolone-3-carboxylic acids, has shown significant antibacterial activities. Daniel Bouzard et al. (1989) synthesized and tested a number of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids for their antibacterial properties, identifying compounds with potent in vitro and in vivo activities (Bouzard et al., 1989).
Photovoltaic Performance Enhancement
The addition of 4-tert-butylpyridine (a derivative) to redox electrolytes in dye-sensitized TiO2 solar cells markedly improves their performance, as investigated by G. Boschloo et al. (2006). This work highlights the role of such compounds in shifting the TiO2 band edge toward negative potentials and increasing the electron lifetime, thereby enhancing the open-circuit potential and overall efficiency of solar cells (Boschloo et al., 2006).
Chemoselective Transformations
The tert-butyl (4-fluoro-3-formylpyridin-2-yl)carbamate and its derivatives find use in chemoselective transformations. M. Sakaitani and Y. Ohfune (1990) discussed the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups, demonstrating the compound's utility in organic synthesis, particularly in the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates (Sakaitani & Ohfune, 1990).
Propriétés
IUPAC Name |
tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVTUVMTHAICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate | |
CAS RN |
1446091-81-1 | |
| Record name | tert-butyl N-(4-fluoro-3-formylpyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2641613.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641624.png)


![7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2641630.png)


![3-isobutyl-8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641634.png)
![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)